Increased Lipophilicity vs. Carbon Analogues
4-(Trimethylsilyl)phenol exhibits significantly higher lipophilicity compared to its direct carbon analogue, 4-tert-butylphenol, and other carbon-based alkylphenols [1]. The difference in the logarithm of the octanol-water partition coefficient (log P) is consistently observed [1].
| Evidence Dimension | Lipophilicity (log P) |
|---|---|
| Target Compound Data | log P difference of approximately +0.6 versus carbon analogues |
| Comparator Or Baseline | Carbon analogues (e.g., 4-tert-butylphenol) |
| Quantified Difference | Approximately +0.6 log P units |
| Conditions | Experimental determination of log P values; method not specified in abstract |
Why This Matters
This increased lipophilicity translates to enhanced membrane permeability and altered pharmacokinetic properties, making the compound a valuable scaffold for designing more bioavailable drug candidates.
- [1] Fujii S, et al. Increased hydrophobicity and estrogenic activity of simple phenols with silicon and germanium-containing substituents. J Med Chem. 2013;56(1):160-166. View Source
